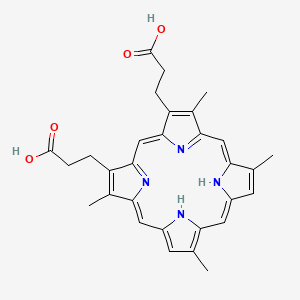

Deuteroporphyrin

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

448-65-7 |

|---|---|

Molekularformel |

C30H30N4O4 |

Molekulargewicht |

510.6 g/mol |

IUPAC-Name |

3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C30H30N4O4/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38) |

InChI-Schlüssel |

VAJVGAQAYOAJQI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |

Kanonische SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |

Verwandte CAS-Nummern |

68929-05-5 (di-hydrochloride) |

Synonyme |

deuteroporphyrin deuteroporphyrin-IX deuteroporphyrin-IX dihydrochloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Deuteroporphyrin IX: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, properties, and applications of Deuteroporphyrin IX, a key molecule in photodynamic therapy and biomedical research.

This compound IX is a naturally occurring porphyrin, a class of organic compounds characterized by a large macrocyclic ring of four pyrrole subunits linked on opposite sides by four methine bridges. While structurally similar to Protoporphyrin IX, the immediate precursor to heme in the biosynthesis of hemoglobin, this compound IX lacks the two vinyl groups, a distinction that significantly influences its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of this compound IX, focusing on its structure, properties, and its burgeoning role in therapeutic applications, particularly in the field of photodynamic therapy (PDT).

Core Structure and Chemical Identity

This compound IX is a non-natural dicarboxylic porphyrin.[1] Its core is a porphine ring, a tetrapyrrole macrocycle that exhibits significant aromatic character. The molecule is substituted with four methyl groups and two propionic acid groups.

| Identifier | Value |

| Chemical Formula | C₃₀H₃₀N₄O₄[2] |

| Molecular Weight | 510.58 g/mol [2] |

| CAS Number | 448-65-7 |

| InChIKey | KWKUIRGQJJFUCG-LMKUSPAJSA-N[2] |

This compound IX is often utilized in its dihydrochloride or dimethyl ester forms to enhance solubility and stability for experimental purposes.

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound IX Dihydrochloride | C₃₀H₃₀Cl₂N₄O₄ | 583.51 |

| This compound IX Dimethyl Ester | C₃₂H₃₄N₄O₄ | 538.64 |

Physicochemical Properties

The physicochemical properties of this compound IX are central to its function as a photosensitizer and its behavior in biological systems.

Solubility

The solubility of porphyrins is a critical factor in their formulation for therapeutic use. While specific quantitative data for this compound IX is limited, the solubility of the closely related Protoporphyrin IX provides valuable insights. Protoporphyrin IX is generally insoluble in water but soluble in many organic solvents.[3] Its solubility in various solvents is summarized below.

| Solvent | Solubility of Protoporphyrin IX |

| Water | Insoluble[3] |

| Ethanol | Insoluble[3] |

| DMSO | 100 mg/mL (177.72 mM)[3] |

| Chloroform | Soluble |

| Pyridine | Soluble |

It is important to note that the propionic acid side chains of this compound IX can be deprotonated at physiological pH, increasing its aqueous solubility compared to its esterified forms.

Spectroscopic Properties

The photophysical properties of this compound IX are the foundation of its application in photodynamic therapy. It exhibits strong absorption in the visible region of the electromagnetic spectrum, a characteristic of porphyrins.

UV-Visible Absorption: this compound IX displays an intense absorption band, known as the Soret band, in the near-UV region (around 400 nm), and four weaker absorption bands, called Q-bands, at longer wavelengths in the visible region. The exact positions and intensities of these bands are solvent-dependent. The molar extinction coefficient for the related Protoporphyrin IX dimethyl ester in chloroform at its Soret band maximum (407 nm) is approximately 171,000 M⁻¹cm⁻¹.[4]

| Solvent | Soret Band (nm) | Q-Bands (nm) |

| Chloroform (Protoporphyrin IX Dimethyl Ester) | 407 | ~505, ~540, ~575, ~630 |

| Pyridine (Protoporphyrin IX Dimethyl Ester) | 409 | - |

| Dioxane (Protoporphyrin IX Dimethyl Ester) | 406 | - |

Fluorescence Emission: Upon excitation with light of an appropriate wavelength, this compound IX emits fluorescence. The fluorescence emission spectrum of Protoporphyrin IX dimethyl ester in chloroform shows two main peaks.[4]

| Solvent | Excitation Max (nm) | Emission Maxima (nm) |

| Chloroform (Protoporphyrin IX Dimethyl Ester) | ~407 | ~630, ~690 |

Experimental Protocols

This section outlines key experimental methodologies relevant to the study and application of this compound IX.

Synthesis of this compound IX Dimethyl Ester

A common route to this compound IX and its derivatives involves the chemical modification of hemin, which is readily available from blood. A general, stepwise porphyrin synthesis can also be employed. A typical mechanochemical approach for porphyrin synthesis involves the acid-catalyzed condensation of a pyrrole and an aldehyde, followed by oxidation. While specific conditions for this compound IX will vary, the following provides a conceptual framework for a solvent-free synthesis:

-

Condensation: Grind equimolar amounts of the appropriate substituted pyrrole and formaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) using a mortar and pestle or a ball mill until a solid product is formed.

-

Oxidation: The resulting porphyrinogen is then oxidized to the corresponding porphyrin. This can be achieved by dissolving the solid in a solvent like chloroform and adding an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Purification: The final product is purified using column chromatography on silica gel.

Evaluation of Photodynamic Efficacy: An In Vitro Protocol

The following is a generalized protocol for assessing the photodynamic activity of this compound IX against a cancer cell line.

-

Cell Culture: Culture the target cancer cell line (e.g., HeLa) in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C and 5% CO₂).

-

Photosensitizer Incubation: Seed the cells in 96-well plates. After cell adherence, replace the medium with fresh medium containing various concentrations of this compound IX. Incubate the cells in the dark for a predetermined period to allow for cellular uptake.[5]

-

Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. Add fresh, phenol red-free medium. Irradiate the cells with a light source of a wavelength that overlaps with the absorption spectrum of this compound IX (e.g., a 405 nm LED). A non-irradiated control group is essential.[5]

-

Cell Viability Assessment: After a post-irradiation incubation period (typically 24-48 hours), assess cell viability using a standard assay such as the MTT assay.[5] This involves incubating the cells with MTT solution, followed by dissolving the resulting formazan crystals in a solvent like DMSO and measuring the absorbance. Cell viability is then calculated as a percentage of the untreated control.

Biological Activity and Signaling Pathways

The primary biological application of this compound IX is in photodynamic therapy (PDT). PDT is a treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death, primarily in cancerous tissues.

Mechanism of Photodynamic Therapy

The mechanism of PDT involves the excitation of the photosensitizer by light to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state. This triplet state can then react with molecular oxygen to produce highly cytotoxic singlet oxygen (¹O₂), a key reactive oxygen species.

Caption: General mechanism of Photodynamic Therapy.

Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is highly dependent on its ability to be taken up by target cells and its subsequent subcellular localization. Studies with the related Protoporphyrin IX have shown that its localization pattern is a critical determinant of PDT efficiency.[6][7] Endogenously produced Protoporphyrin IX (from a precursor like 5-aminolevulinic acid) tends to localize in the mitochondria, while exogenously administered Protoporphyrin IX is often found in cell membranes.[6][7] Mitochondrial localization is often associated with a more efficient induction of apoptosis.

This compound IX-Induced Apoptosis Signaling Pathway

Upon photoactivation, the generated ROS induce cellular damage, leading to cell death through apoptosis or necrosis. The apoptotic pathway initiated by this compound IX-mediated PDT involves the activation of stress-related signaling cascades. A key pathway implicated is the c-Jun N-terminal kinase (JNK) pathway, which is activated by oxidative stress. Activation of the JNK pathway can lead to the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the intrinsic apoptotic pathway.

Caption: this compound IX-induced apoptosis pathway.

Experimental and logical Workflows

Effective research and development involving this compound IX necessitates structured experimental workflows.

Workflow for Evaluating Photodynamic Efficacy

A systematic approach is crucial for determining the potential of this compound IX as a PDT agent.

Caption: Workflow for in vitro PDT efficacy testing.

Conclusion

This compound IX stands as a molecule of significant interest for researchers in chemistry, biology, and medicine. Its well-defined structure, coupled with its potent photosensitizing properties, makes it a valuable tool for fundamental studies of photochemistry and as a promising candidate for the development of new photodynamic therapies. This guide has provided a foundational understanding of its core characteristics and methodologies for its investigation, aiming to facilitate further research and innovation in this exciting field.

References

- 1. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Protoporphyrin IX dimethyl ester [omlc.org]

- 5. benchchem.com [benchchem.com]

- 6. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Deuteroporphyrin: A Technical Guide to its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroporphyrin IX is a dicarboxylic acid porphyrin that holds a significant place in the history of biochemistry and medicine.[1][2] Although not a naturally occurring porphyrin in the primary metabolic pathways, its close structural relationship to protoporphyrin IX, the immediate precursor to heme, has made it an invaluable tool for researchers. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance in the elucidation of the structure of heme, and its subsequent applications in various scientific fields. The document details key experimental protocols, presents quantitative data, and illustrates important concepts through diagrams to offer a comprehensive resource for professionals in the field.

Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work of the German chemist Hans Fischer , who was awarded the Nobel Prize in Chemistry in 1930 for his research on the constitution of hemin and chlorophyll, and especially for his synthesis of hemin.

While the exact date of the first isolation or synthesis of this compound by Fischer's group is not definitively cited in readily available literature, his Nobel lecture in 1930 provides clear evidence of its synthesis in his laboratory. Fischer stated, "The synthesis of this substance was carried out and it was proved to be identical with this compound." This indicates that the synthesis was accomplished prior to 1930. The name "this compound," with "deutero" meaning "second," was likely coined by Fischer to denote its relationship to protoporphyrin ("first" porphyrin).

Fischer's work on this compound was a crucial step in his landmark total synthesis of hemin. By preparing this compound from hemin and then separately synthesizing it, he was able to confirm the fundamental structure of the porphyrin core of heme. This meticulous approach of degradation and synthesis was characteristic of the chemical research of that era and was instrumental in unraveling the complex structures of natural products.

The primary source for the original experimental methods developed by Hans Fischer and his colleagues is his comprehensive three-volume book, "Die Chemie des Pyrrols" (The Chemistry of the Pyrrole), published between 1934 and 1940. This work remains a foundational text in porphyrin chemistry.

Historical Significance

The importance of this compound in the advancement of science can be categorized into several key areas:

-

Elucidation of the Structure of Hemin: The synthesis of this compound was a critical piece of evidence in confirming the structure of hemin, the iron-containing component of hemoglobin. By demonstrating that this compound could be derived from hemin and also synthesized independently, Fischer provided irrefutable proof of the porphyrin macrocycle's core structure.

-

Model Compound in Heme Chemistry: Due to its greater stability compared to the vinyl-containing protoporphyrin IX, this compound became a widely used model compound in the study of heme proteins like hemoglobin and myoglobin. Its simpler structure facilitated the interpretation of spectroscopic and binding studies, providing fundamental insights into the function of these vital proteins.

-

Biophysical and Biochemical Studies: this compound has been employed in a multitude of biophysical and biochemical investigations. These include studies on protein folding, electron transfer mechanisms, and the photophysical properties of porphyrins. Its ability to bind to proteins, such as serum albumin, has been quantitatively studied to understand porphyrin-protein interactions.

-

Photodynamic Therapy (PDT): In more recent times, this compound and its derivatives have been explored as photosensitizers in photodynamic therapy for the treatment of cancer. When activated by light of a specific wavelength, these molecules can generate reactive oxygen species that are toxic to cancer cells.

Quantitative Data

The following table summarizes key quantitative data for this compound IX and its interactions, compiled from various sources.

| Property | Value | Reference/Notes |

| Molecular Formula | C₃₀H₃₀N₄O₄ | |

| Molar Mass | 510.58 g/mol | |

| Melting Point | >300 °C | |

| UV-Vis Absorption Maxima (in Chloroform) | Soret Band: ~400 nm | The exact wavelength can vary slightly depending on the solvent and aggregation state. |

| Q-Bands: ~497, 530, 565, 619 nm | ||

| Binding Constant (K) to Human Serum Albumin (Monomer) | 4.5 (± 1.5) x 10⁷ M⁻¹ | at 25 °C, neutral pH, in phosphate-buffered saline.[3] |

| Binding Constant (K) to Bovine Serum Albumin (Monomer) | 1.7 (± 0.2) x 10⁶ M⁻¹ | at 25 °C, neutral pH, in phosphate-buffered saline.[3] |

Experimental Protocols

While the original methods of Hans Fischer are detailed in "Die Chemie des Pyrrols," more accessible and refined protocols have been published since. Below are detailed methodologies from later, frequently cited publications for the preparation of this compound IX and its dimethyl ester.

Preparation of this compound IX Dimethyl Ester from Hemin (Adapted from Chu and Chu, 1952)

This procedure involves the removal of the iron atom from hemin and the subsequent removal of the two vinyl groups.

Materials:

-

Hemin

-

Resorcinol

-

Formic acid (98-100%)

-

Methanol

-

Sulfuric acid

-

Chloroform

-

Sodium acetate

-

Ether

Procedure:

-

Removal of Vinyl Groups: A mixture of 1 g of hemin and 10 g of resorcinol is melted in a flask. The flask is heated in a glycerol bath to 190-200°C for 45 minutes. The mixture is cooled, and the resulting solid is pulverized.

-

Iron Removal: The powdered solid is dissolved in 20 ml of formic acid. The solution is warmed on a water bath for 5 minutes. After cooling, the solution is filtered.

-

Esterification: The filtrate is mixed with 100 ml of methanol containing 5% (v/v) sulfuric acid. The mixture is allowed to stand at room temperature for 24 hours.

-

Extraction and Purification: The solution is poured into 500 ml of water. The porphyrin ester is extracted with chloroform. The chloroform extract is washed with water, 10% sodium acetate solution, and again with water. The chloroform is evaporated to dryness.

-

Crystallization: The residue is dissolved in a minimal amount of chloroform and precipitated with ether. The crystalline this compound IX dimethyl ester is collected by filtration, washed with ether, and dried.

Synthesis of this compound IX (Adapted from Bamfield et al., 1967)

This protocol describes a total synthesis approach, building the porphyrin macrocycle from pyrrole precursors. This is a more complex procedure generally used for preparing specifically labeled derivatives. A simplified conceptual workflow is presented below.

Conceptual Workflow:

The synthesis involves the condensation of two dipyrromethane units. A 1,9-diformyldipyrromethane is reacted with a 1,9-unsubstituted dipyrromethane under acidic conditions to form the porphyrinogen, which is then oxidized to the porphyrin.

Key Steps:

-

Synthesis of Pyrrole Precursors: Substituted pyrroles are synthesized through multi-step organic reactions.

-

Formation of Dipyrromethanes: The pyrrole units are coupled to form the two different dipyrromethane intermediates.

-

[2+2] Condensation: The two dipyrromethane fragments are condensed in the presence of an acid catalyst (e.g., hydriodic acid) to form the porphyrin macrocycle.

-

Oxidation: The resulting porphyrinogen is oxidized to the aromatic porphyrin using an oxidizing agent such as air or iodine.

-

Purification: The final product is purified by chromatography and/or crystallization.

Mandatory Visualizations

Logical Relationship in the Discovery of this compound

Caption: Logical workflow of the discovery and role of this compound in the structural elucidation of hemin.

Experimental Workflow for this compound IX Dimethyl Ester Preparation

Caption: Experimental workflow for the preparation of this compound IX Dimethyl Ester from hemin.

Conclusion

This compound IX, a molecule born from the meticulous investigations of early 20th-century chemists, has played a pivotal role in our understanding of the fundamental molecules of life. Its discovery and synthesis were instrumental in unraveling the structure of hemin, a feat that laid the groundwork for modern biochemistry. Beyond this seminal contribution, this compound has continued to serve the scientific community as a versatile tool in a wide range of disciplines, from biophysical chemistry to the development of novel cancer therapies. This guide has provided a comprehensive overview of its discovery, historical significance, and practical application, underscoring the enduring legacy of this "second porphyrin."

References

An In-Depth Technical Guide to Deuteroporphyrin Derivatives and Their Chemical Modifications for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of deuteroporphyrin IX and its derivatives, focusing on their chemical modification, photophysical properties, and applications in drug development, particularly in the field of photodynamic therapy (PDT). This guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound IX

This compound IX is a naturally occurring porphyrin that can be derived from hemin. Its tetrapyrrole macrocycle forms a rigid, aromatic core that exhibits favorable photophysical properties, making it an excellent scaffold for the development of photosensitizers used in photodynamic therapy.[1] The peripheral positions of the this compound IX macrocycle, particularly the two propionic acid side chains, offer versatile sites for chemical modification to enhance its therapeutic efficacy, improve water solubility, and enable targeted delivery to cancer cells.[2][3]

Chemical Modifications of this compound IX

The chemical versatility of the this compound IX scaffold allows for a wide range of modifications to tune its physicochemical and biological properties. Common strategies include esterification of the propionic acid groups, palladium-catalyzed cross-coupling reactions at the β-positions, and conjugation with biomolecules.

Esterification and Amidation

The carboxylic acid groups of this compound IX are readily modified through esterification or amidation reactions. These modifications can be used to attach various functional moieties, such as targeting ligands or solubility-enhancing groups. For example, conjugation with galactose fragments has been shown to decrease dark toxicity and increase photoinduced cytotoxicity against HeLa cells.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

Functionalization of the β-positions of the this compound IX macrocycle can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of aryl or alkynyl groups, which can extend the π-conjugation of the porphyrin ring and shift its absorption spectrum to longer wavelengths, a desirable feature for deeper tissue penetration in PDT.

Bioconjugation

To improve tumor selectivity, this compound derivatives can be conjugated to various biomolecules, including amino acids, peptides, and antibodies.[4] These bioconjugates can target specific receptors that are overexpressed on the surface of cancer cells, thereby increasing the local concentration of the photosensitizer at the tumor site and minimizing off-target effects.

Quantitative Data on this compound Derivatives

The photophysical and photodynamic properties of this compound derivatives are critical for their efficacy as photosensitizers. Key parameters include the absorption maximum (λmax), fluorescence quantum yield (Φf), singlet oxygen quantum yield (ΦΔ), and in vitro cytotoxicity (IC50).

| Derivative | Modification | λmax (nm) | Φf | ΦΔ | Cell Line | IC50 (µM) | Reference |

| This compound IX | None | 399 | - | - | - | - | |

| This compound IX dimethyl ester | Esterification | ~400 | - | - | - | - | |

| Galactose-conjugated this compound IX | Esterification with galactose | - | - | - | HeLa | Increased phototoxicity compared to parent compound | [2][3] |

| 4-(1-methyl-3-hydroxybutyl)-deuteroporphyrin | - | - | - | - | Crayfish neurons | pM range | [5] |

| 4-(1-methyl-2-acetyl-3-oxobutyl)-deuteroporphyrin | - | - | - | - | Crayfish neurons | pM range | [5] |

| Dicationic this compound-IX derivative | bis-N-(2-N',N',N'-trimethylammoniomethyl iodide)amide | ~400 | - | 0.71 (in benzene) | - | - | [6] |

Signaling Pathways in this compound-Mediated Photodynamic Therapy

Photodynamic therapy with this compound derivatives primarily induces cell death through the generation of reactive oxygen species (ROS), which can trigger apoptosis and/or necrosis. One of the key signaling pathways implicated in PDT-induced apoptosis is the PI3K/Akt/mTOR pathway.

Upon light activation, the this compound derivative transfers energy to molecular oxygen, generating singlet oxygen and other ROS. These highly reactive species can induce cellular damage, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway. This inhibition, in turn, can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in programmed cell death.

Caption: this compound-PDT induced apoptosis via inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.

Synthesis of this compound IX Dimethyl Ester

This protocol describes a general method for the esterification of this compound IX.

-

Materials: this compound IX, methanol (anhydrous), sulfuric acid (concentrated), dichloromethane (DCM), sodium bicarbonate (saturated solution), anhydrous sodium sulfate, silica gel for column chromatography.

-

Procedure:

-

Dissolve this compound IX in anhydrous methanol.

-

Slowly add concentrated sulfuric acid dropwise while stirring.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).

-

Characterize the final product by NMR and mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative.

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Photosensitizer Incubation: Treat the cells with various concentrations of the this compound derivative and incubate for a predetermined time (e.g., 24 hours) in the dark.

-

Irradiation: For phototoxicity assessment, irradiate the cells with light of an appropriate wavelength and dose. For dark toxicity, keep a parallel set of plates in the dark.

-

MTT Incubation: After irradiation (or dark incubation), add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Cellular Uptake Assay

This protocol describes a method to quantify the intracellular accumulation of a fluorescent this compound derivative.

-

Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

-

Incubation: Treat the cells with a fixed concentration of the fluorescent this compound derivative for various time points.

-

Washing: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths for the this compound derivative.

-

Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

Data Normalization: Normalize the fluorescence intensity to the total protein concentration to determine the amount of photosensitizer uptake per milligram of protein.

Intracellular ROS Detection (DCFH-DA Assay)

This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS generation.[7]

-

Cell Seeding and Treatment: Seed cells and treat them with the this compound derivative as described in the cytotoxicity assay protocol.

-

DCFH-DA Loading: After incubation with the photosensitizer, load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30 minutes in the dark.

-

Washing: Wash the cells with PBS to remove excess DCFH-DA.

-

Irradiation: Irradiate the cells with light to induce ROS production.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[7]

Experimental and Drug Development Workflow

The development of a new this compound-based photosensitizer involves a multi-step process from initial design and synthesis to preclinical evaluation. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the development of this compound-based photosensitizers.

Conclusion

This compound IX and its derivatives represent a highly promising class of molecules for the development of novel photosensitizers for photodynamic therapy. Their versatile chemistry allows for fine-tuning of their photophysical and biological properties to enhance therapeutic efficacy. This guide provides a foundational understanding of the key aspects of this compound chemistry, along with practical experimental protocols and workflows to aid researchers in this exciting field of drug development. Further research focused on developing derivatives with strong absorption in the near-infrared region and improved tumor-targeting capabilities will continue to advance the clinical potential of these compounds.

References

- 1. An updated overview on the development of new photosensitizers for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photodynamic effect of this compound IX and hematoporphyrin derivatives on single neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Deuteroporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Deuteroporphyrin IX (DP-IX), a key porphyrin derivative with significant applications in biomedical research and as a photosensitizer in photodynamic therapy (PDT). This document details its characteristic absorption and fluorescence spectra, offers methodologies for its spectroscopic analysis, and presents a logical workflow for its characterization.

Core Spectroscopic Data

The spectroscopic behavior of this compound IX is characterized by a strong Soret band in the near-UV region and several weaker Q-bands in the visible region, a hallmark of porphyrin macrocycles. These properties are influenced by the solvent environment.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of porphyrins is defined by an intense Soret (or B) band and four weaker Q-bands. The exact peak positions and their intensities are solvent-dependent.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound IX Derivatives

| Compound | Solvent/Environment | Soret Band (nm) | Q-Bands (nm) | Reference |

| This compound IX | Phosphate Buffer | ~396 | Not specified | [1] |

| This compound IX | Bound to LDL | ~396 | Not specified | [1] |

| This compound IX | Bound to HSA | Not specified | Not specified | [1] |

| This compound IX dimethyl ester | Not specified | 399 | Not specified | [2] |

Note: The number and position of Q-bands can vary based on the solvent's polarity and pH.

Fluorescence Spectroscopy

This compound IX exhibits characteristic fluorescence emission in the red region of the visible spectrum. The emission maxima and quantum yield are sensitive to the molecular environment.

Table 2: Fluorescence Emission Maxima of this compound IX

| Compound | Solvent/Environment | Excitation Wavelength (nm) | Emission Maxima (nm) | Reference |

| This compound IX | Phosphate Buffer | 396 | 609 | [1] |

| This compound IX | Bound to LDL | 396 | 621 | [1] |

| This compound IX | Bound to HSA | 396 | 623 | [1] |

Experimental Protocols

Accurate and reproducible spectroscopic data relies on meticulous experimental design. The following sections detail standardized protocols for the spectroscopic analysis of this compound IX.

UV-Vis Absorption Spectroscopy Protocol

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of this compound IX.

-

Sample Preparation:

-

Prepare a stock solution of this compound IX in a suitable solvent (e.g., a mixture of organic solvent and buffer for aqueous measurements). Porphyrins tend to aggregate in aqueous solutions, which can affect the spectra.[3]

-

Dilute the stock solution to a concentration that results in a Soret band absorbance between 0.5 and 1.5 to ensure adherence to the Beer-Lambert law. A typical concentration is in the micromolar range.[4]

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Measure the absorbance of the this compound IX solution over a wavelength range of at least 300-700 nm to capture both the Soret and Q-bands.[4]

-

The path length of the quartz cuvette is typically 1 cm.[4]

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

To calculate the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy Protocol

This protocol describes the methodology for measuring the fluorescence emission spectrum and determining the relative fluorescence quantum yield of this compound IX.

-

Sample Preparation:

-

Prepare a dilute solution of this compound IX with an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.[5]

-

Prepare a solution of a standard fluorophore with a known quantum yield (e.g., Rhodamine B in ethylene glycol) with a similar absorbance at the same excitation wavelength.[6]

-

-

Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to the Soret band maximum of this compound IX (around 400 nm).[3]

-

Record the fluorescence emission spectrum over a range that encompasses the expected emission peaks (e.g., 550-750 nm).

-

Measure the fluorescence emission spectrum of the standard under identical conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound IX.

Caption: Workflow for Spectroscopic Analysis of this compound IX.

Application in Photodynamic Therapy (PDT)

This compound IX and its derivatives are effective photosensitizers in PDT.[7][8] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in targeted tissues.[9] The efficiency of this process is directly related to the spectroscopic properties of the porphyrin, particularly its ability to absorb light at wavelengths that can penetrate tissue and its efficiency in generating the excited triplet state necessary for ROS production.

While a detailed signaling pathway for this compound IX-mediated PDT is complex and can vary depending on the cell type and conditions, the general mechanism involves the generation of ROS, which can trigger apoptosis or necrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. 90%, technical grade, solid, synthetic | Sigma-Aldrich [sigmaaldrich.com]

- 3. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 5. Protoporphyrin IX dimethyl ester [omlc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. worldscientific.com [worldscientific.com]

- 8. worldscientific.com [worldscientific.com]

- 9. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

Deuteroporphyrin IX Dihydrochloride: A Technical Guide to Solubility, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Deuteroporphyrin IX dihydrochloride, a key photosensitizer in research and development. This document details its solubility in common laboratory solvents, stability under various conditions, and its mechanistic role in photodynamic therapy.

Core Properties of this compound IX Dihydrochloride

This compound IX dihydrochloride is a naturally derived porphyrin.[1] It is structurally similar to Protoporphyrin IX but is noted to be significantly more soluble and stable.[1]

| Property | Value | Reference |

| CAS Number | 68929-05-5 | [1] |

| Molecular Formula | C₃₀H₃₂Cl₂N₄O₄ | [2] |

| Molecular Weight | 583.51 g/mol | [2][3] |

Solubility

General Solubility Observations:

-

Aqueous Solutions: this compound IX can form aggregates in aqueous solutions, a process influenced by pH and concentration.[4] Below concentrations of 4 µM, it is likely to exist as a dimer.[4] At higher concentrations, larger aggregates can form.[4]

-

Organic Solvents: While specific data for the dihydrochloride salt is limited, the dimethyl ester of this compound IX is soluble in DMSO.

It is recommended that researchers perform solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Stability

Proper storage and handling are crucial for maintaining the integrity of this compound IX dihydrochloride.

Storage and Handling Recommendations:

| Condition | Recommendation | Rationale |

| Temperature | Room Temperature | Per manufacturer's recommendation.[1] |

| Light | Protect from light | Porphyrins are photosensitive and can degrade upon light exposure.[1] |

Detailed quantitative studies on the degradation kinetics of this compound IX dihydrochloride under varying pH, light, and temperature conditions are not extensively published.

Experimental Protocols

Due to the limited availability of specific, validated protocols for the dissolution of this compound IX dihydrochloride in the public domain, a general procedure based on best practices for porphyrins is provided below.

Protocol for Preparation of a Stock Solution:

-

Weighing: Accurately weigh the desired amount of this compound IX dihydrochloride in a light-protected environment.

-

Solvent Addition: Add a small amount of a suitable organic solvent, such as DMSO, to the solid.

-

Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

-

Dilution: For aqueous-based assays, the stock solution can be diluted into the desired aqueous buffer. It is crucial to be mindful of potential aggregation when diluting into aqueous media.[4]

-

Storage: Store the stock solution protected from light at an appropriate temperature, typically -20°C for long-term storage.

Role in Photodynamic Therapy (PDT)

This compound IX dihydrochloride is utilized as a photosensitizer in photodynamic therapy (PDT), a treatment modality that employs a photosensitizing agent, light, and oxygen to induce cell death, particularly in cancer cells and microbes.[5]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound IX dihydrochloride in PDT is mediated by the generation of reactive oxygen species (ROS). The process can be summarized in the following workflow:

References

- 1. This compound IX dihydrochloride | [frontierspecialtychemicals.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Equilibrium and kinetic studies of the aggregation of porphyrins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 68929-05-5,this compound IX DIHYDROCHLORIDE | lookchem [lookchem.com]

Quantum Yield of Deuteroporphyrin Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of deuteroporphyrin, a key parameter influencing its efficacy in various applications, including photodynamic therapy (PDT) and fluorescence-based diagnostics. This document details the fundamental principles of fluorescence quantum yield, methodologies for its measurement, a summary of available quantitative data, and insights into the molecular interactions and cellular pathways influenced by this compound's photophysical properties.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1]

A higher quantum yield indicates a greater proportion of absorbed energy is released as light, leading to brighter fluorescence. This is a critical factor for applications relying on sensitive detection of the fluorophore. Conversely, a lower fluorescence quantum yield may suggest a higher efficiency of other de-excitation pathways, such as intersystem crossing to the triplet state, which is a prerequisite for the generation of singlet oxygen and other reactive oxygen species (ROS) in photodynamic therapy.[2]

Factors Influencing this compound Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is not an intrinsic constant but is highly sensitive to its molecular environment. Understanding these factors is crucial for optimizing its performance in specific applications.

-

Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield. In general, porphyrins tend to exhibit higher fluorescence quantum yields in less polar and more viscous solvents. This is because non-polar environments can reduce non-radiative decay pathways, while increased viscosity can restrict molecular vibrations and rotations that also contribute to non-radiative energy loss. For instance, studies on similar porphyrins like protoporphyrin IX have shown a higher fluorescence quantum yield in less polar solvents compared to aqueous solutions where aggregation can occur, leading to fluorescence quenching.[3]

-

pH: The pH of the medium can alter the ionization state of the propionic acid side chains of this compound, as well as the protonation state of the central nitrogen atoms of the porphyrin core. These changes can affect the electronic structure and, consequently, the fluorescence quantum yield.

-

Temperature: Temperature can influence the rates of non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to increased collisional quenching and vibrational relaxation.

-

Aggregation: Porphyrins, including this compound, have a tendency to aggregate in aqueous solutions, especially at higher concentrations. This aggregation is a major cause of fluorescence quenching, significantly lowering the quantum yield.[3]

-

Binding to Biomolecules: Interaction with biomolecules, such as proteins and lipids, can dramatically alter the fluorescence properties of this compound. For example, binding to serum albumin can either enhance or quench fluorescence depending on the specific binding site and conformational changes induced in the porphyrin molecule. This interaction is critical for the transport and delivery of this compound in biological systems.

Quantitative Data on this compound Fluorescence Quantum Yield

Obtaining precise and universally applicable quantum yield values for this compound is challenging due to the strong dependence on environmental factors. The following table summarizes representative data for porphyrins under various conditions to provide a comparative understanding. It is important to note that specific values for this compound are not as extensively reported in the literature as for other common porphyrins like protoporphyrin IX.

| Porphyrin Derivative | Solvent/Environment | Fluorescence Quantum Yield (ΦF) | Reference |

| Protoporphyrin IX | Toluene | Higher than in aqueous solutions | [3] |

| Protoporphyrin IX | Ethanol | Higher than in aqueous solutions | [3] |

| Protoporphyrin IX | Water/PBS | Low due to aggregation | [3] |

| Protoporphyrin IX | Fetal Bovine Serum (FBS) | Similar to non-polar solvents | [3] |

| Hematoporphyrin Derivative | Various | 0.013 - 0.026 | [4] |

Note: This table provides a qualitative and comparative overview. For precise quantitative work, it is essential to determine the quantum yield of this compound under the specific experimental conditions of interest.

Experimental Protocols for Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.

Relative Method

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample of interest (this compound) to that of a well-characterized fluorescence standard with a known quantum yield.[4][5]

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for the relative method of fluorescence quantum yield determination.

Detailed Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield in the desired solvent. For this compound, which has a Soret peak around 400 nm and Q-bands in the 500-650 nm region, standards like quinine sulfate (in 0.1 M H2SO4) or various rhodamine and coumarin dyes can be considered depending on the excitation wavelength.[5]

-

Solution Preparation: Prepare a series of solutions of both this compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to ensure linearity and minimize inner-filter effects.[4]

-

Absorbance Measurement: Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard. The emission spectra should be corrected for the wavelength-dependent response of the instrument.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard. The resulting plots should be linear.

-

The quantum yield of this compound (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample2 / nstd2)

where ΦF,std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[4]

-

Absolute Method

The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.[6][7] This method is generally more complex and requires specialized equipment but can provide more accurate results when a suitable standard is unavailable.

Experimental Workflow for Absolute Quantum Yield Measurement

Caption: Workflow for the absolute method of fluorescence quantum yield determination.

This compound in Biological Systems: Signaling and Cellular Fate

The photophysical properties of this compound, particularly its ability to generate reactive oxygen species upon light activation (a process that competes with fluorescence), are the basis for its use in photodynamic therapy (PDT).

Cellular Uptake and Localization

This compound, like other porphyrins, can be taken up by cells through various mechanisms, including endocytosis. Its subcellular localization is a critical determinant of its photodynamic efficacy. Porphyrins have been observed to accumulate in various organelles, including mitochondria, lysosomes, and the endoplasmic reticulum. The specific localization pattern can depend on the physicochemical properties of the porphyrin derivative and the cell type. For instance, localization in the mitochondria can lead to the efficient induction of apoptosis upon photoactivation.[8]

Logical Flow of this compound's Cellular Journey

Caption: Simplified diagram of the potential cellular uptake and trafficking pathways of this compound.

Signaling Pathways in Photodynamic Therapy

Upon irradiation with light of a specific wavelength, this compound in its triplet excited state can transfer energy to molecular oxygen, generating highly cytotoxic singlet oxygen (1O2) and other ROS. These ROS can induce cellular damage and trigger various signaling pathways leading to cell death, primarily through apoptosis and necrosis.[2][9]

Key Signaling Pathways Activated by this compound-PDT

Caption: Overview of the signaling pathways initiated by this compound-mediated photodynamic therapy.

The activation of these pathways is complex and can be influenced by the subcellular localization of the this compound, the light dose, and the oxygen concentration. For example, mitochondrial localization of the photosensitizer is a strong trigger for the intrinsic apoptotic pathway through the release of cytochrome c. Damage to the endoplasmic reticulum can induce the unfolded protein response and lead to apoptosis or autophagy. Severe membrane damage often results in necrotic cell death.

Conclusion

The fluorescence quantum yield of this compound is a critical parameter that governs its utility in both diagnostic and therapeutic applications. This guide has provided a detailed overview of the factors influencing this property, standardized protocols for its measurement, and the downstream biological consequences of its photophysical behavior. For drug development professionals and researchers, a thorough understanding and precise measurement of the fluorescence quantum yield of this compound under relevant physiological conditions are paramount for the rational design and optimization of novel porphyrin-based technologies.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

Deuteroporphyrin IX: A Technical Guide for Researchers and Drug Development Professionals

Deuteroporphyrin IX , a non-natural dicarboxylic porphyrin, represents a significant scaffold in the development of novel therapeutic and diagnostic agents. As a derivative of the naturally occurring protoporphyrin IX, it lacks the vinyl groups at positions 2 and 4, which are replaced by hydrogen atoms. This structural modification imparts distinct physicochemical properties, influencing its biological activity and potential applications, particularly in photodynamic therapy (PDT) and as a molecular probe. This technical guide provides a comprehensive overview of this compound IX, focusing on its synthesis, photophysical properties, and its role in cellular processes, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound IX is a tetrapyrrole macrocycle with a molecular formula of C₃₀H₃₀N₄O₄ and a molecular weight of 510.58 g/mol [1]. Its structure is characterized by four methyl groups, two propionic acid side chains, and two unsubstituted β-pyrrolic positions, rendering it a dicarboxylic porphyrin[2][3].

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀N₄O₄ | [1] |

| Molecular Weight | 510.58 g/mol | [1] |

| Appearance | Deeply colored solid | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents and basic aqueous solutions. | [5] |

Spectroscopic and Photophysical Data

The photophysical properties of porphyrins are central to their application in photodynamic therapy. Upon absorption of light, they transition to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂).

| Parameter | Value | Conditions | Reference |

| This compound IX Dimethyl Ester | |||

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.75 | C₆D₆ | [6] |

| Protoporphyrin IX (for comparison) | |||

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Dichloromethane | [6] |

| Protoporphyrin IX Dimethyl Ester (for comparison) | |||

| Molar Extinction Coefficient (ε) | 171,000 M⁻¹cm⁻¹ | Chloroform, at 407.0 nm | [7][8] |

| Fluorescence Quantum Yield (Φf) | 0.06 | Chloroform | [7] |

The UV-visible absorption spectrum of porphyrins is characterized by an intense Soret band in the 400 nm region and several weaker Q-bands in the 500-700 nm range[9][10]. The fluorescence emission of this compound IX has been observed to shift depending on its environment, with the main emission band shifting from 609 nm in phosphate buffer to 621 nm and 623 nm when bound to low-density lipoproteins (LDL) and human serum albumin (HSA), respectively.

Synthesis of this compound IX and its Derivatives

The synthesis of this compound IX can be achieved through the modification of naturally occurring porphyrins, such as hemin, or through total synthesis approaches.

Experimental Protocol: Synthesis of this compound IX from Hemin (Conceptual)

This protocol is based on established methods for the removal of vinyl groups from protoporphyrin IX, the core of hemin.

Materials:

-

Hemin

-

Resorcinol

-

Formic acid

-

Iron(II) sulfate

-

Hydrochloric acid

-

Diethyl ether

-

Sodium acetate

-

Glacial acetic acid

-

Methanol

Procedure:

-

Devinylation of Hemin: Hemin is heated with resorcinol to effect the removal of the two vinyl groups, yielding deuterohemin. This reaction is typically carried out at high temperatures (e.g., 180-200 °C) under an inert atmosphere.

-

Removal of Iron: The iron is removed from the deuterohemin macrocycle by treatment with a solution of iron(II) sulfate in concentrated hydrochloric acid or by bubbling hydrogen chloride gas through a solution of the hemin in glacial acetic acid. The progress of the reaction can be monitored by observing the change in the visible absorption spectrum.

-

Extraction and Purification: The resulting this compound IX is extracted into diethyl ether. The ether solution is washed with water, followed by dilute sodium hydroxide to remove acidic impurities, and then with water again until neutral.

-

Crystallization: The ether is evaporated, and the this compound IX is crystallized from a suitable solvent system, such as a mixture of ether and acetic acid.

Experimental Protocol: Synthesis of a Dicationic this compound-IX Derivative

This protocol describes the synthesis of a water-soluble dicationic derivative of this compound IX, which has shown promise for antimicrobial photodynamic therapy[11].

Materials:

-

This compound-IX dimethyl ester

-

N,N-dimethylethylenediamine

-

Chloroform (CHCl₃)

-

Acetic acid (AcOH)

-

Methyl iodide (CH₃I)

-

Hexane

Procedure:

-

Amide Formation: A mixture of this compound-IX dimethyl ester and N,N-dimethylethylenediamine is dissolved in chloroform and refluxed for 3 hours. The reaction mixture is then diluted with distilled water and neutralized with a dilute solution of acetic acid to pH 7. The product, 13(3),17(3)-bis-N-(2-N',N'-dimethylaminoethyl)amide of this compound-IX, is purified and dried.

-

Quaternization: The resulting diamine is dissolved in chloroform, and an excess of methyl iodide is added. The reaction is stirred at room temperature for 24 hours.

-

Purification: Chloroform is added to the reaction mixture to precipitate the product. The precipitate is filtered, washed with chloroform and then with hexane, and finally dried under vacuum to yield the dicationic this compound-IX derivative.

Applications in Drug Development and Research

This compound IX and its derivatives are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT)[12][13]. The generation of singlet oxygen upon light activation makes them potent cytotoxic agents against cancer cells and pathogenic microbes.

Cellular Uptake and Cytotoxicity

The cellular uptake of porphyrins is a critical factor in their efficacy as PDT agents. The mechanism of uptake can vary depending on the specific porphyrin derivative and the cell type but often involves endocytosis[14][15][16].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the photocytotoxicity of this compound IX derivatives.

Materials:

-

Target cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound IX derivative stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Light source with appropriate wavelength and power for photoactivation

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Incubation with Photosensitizer: Replace the medium with fresh medium containing various concentrations of the this compound IX derivative. Include control wells with no photosensitizer. Incubate for a predetermined period (e.g., 24 hours) to allow for cellular uptake.

-

Washing: Remove the medium containing the photosensitizer and wash the cells with PBS.

-

Irradiation: Add fresh medium to the cells and expose the designated wells to light of a specific wavelength and dose. Keep a set of wells with the photosensitizer in the dark to assess dark toxicity.

-

Post-Irradiation Incubation: Return the plate to the incubator for a further 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Potential Signaling Pathways

While direct evidence for this compound IX modulating specific signaling pathways is limited, studies on the closely related Protoporphyrin IX provide a strong indication of the potential mechanisms involved in its photodynamic action. The generation of reactive oxygen species (ROS) is a key event that can trigger various cellular responses, including apoptosis and necrosis.

One proposed pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade, a key regulator of stress-induced apoptosis[17].

References

- 1. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Non-invasive Assessment of Mitochondrial Oxygen Metabolism in the Critically Ill Patient Using the Protoporphyrin IX-Triplet State Lifetime Technique-A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Tailoring the Intersystem Crossing and Triplet Dynamics of Free-Base Octaalkyl-β-oxo-Substituted Porphyrins: Competing Effects of Spin–Vibronic and NH Tautomerism Relaxation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protoporphyrin IX dimethyl ester [omlc.org]

- 9. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www1.lasalle.edu [www1.lasalle.edu]

- 11. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Porphyrin Biosynthesis and the Role of Deuteroporphyrin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Porphyrins are a class of heterocyclic macrocyclic organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges.[1] The most well-known porphyrin is heme, the pigment in red blood cells, which is essential for oxygen transport.[2] The biosynthesis of porphyrins is a highly regulated and complex pathway involving eight enzymatic steps that are distributed between the mitochondria and the cytosol.[3][4] Genetic defects in the enzymes of this pathway lead to a group of metabolic disorders known as porphyrias, which are characterized by the accumulation of specific porphyrin precursors.[5] This guide provides a detailed overview of the porphyrin biosynthesis pathway, its regulation, and the role of deuteroporphyrin, a non-natural dicarboxylic porphyrin, in research and therapeutic applications. Furthermore, this document includes quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows to serve as a comprehensive resource for professionals in the field.

The Porphyrin Biosynthesis Pathway

The synthesis of heme, the most prevalent metalloporphyrin in humans, is a fundamental biological process occurring predominantly in the liver and the bone marrow.[3] Over 85% of all heme synthesis takes place in erythroid tissue.[3] The pathway begins in the mitochondria, moves to the cytosol for a series of reactions, and then returns to the mitochondria for the final steps.[4]

Pathway Overview

The biosynthesis of protoporphyrin IX, the immediate precursor to heme, involves eight enzymatic reactions.[6] These reactions convert simple precursors, glycine and succinyl-CoA, into the complex tetrapyrrole structure of heme.[7]

Caption: The Heme Biosynthesis Pathway.

Detailed Enzymatic Steps

-

Formation of δ-Aminolevulinic Acid (ALA): This initial and rate-limiting step occurs in the mitochondria.[3] The enzyme δ-Aminolevulinate Synthase (ALAS) catalyzes the condensation of glycine and succinyl-CoA, requiring pyridoxal phosphate as a coenzyme.[3] There are two isoforms of ALAS: ALAS1 is found in all tissues, while ALAS2 is specific to erythroid cells.[3]

-

Formation of Porphobilinogen (PBG): ALA is transported to the cytosol, where two molecules of ALA are condensed and dehydrated by ALA Dehydratase (ALAD), a zinc-containing enzyme, to form porphobilinogen (PBG).[4][6] This enzyme is sensitive to inhibition by lead.

-

Formation of Hydroxymethylbilane (HMB): In the cytosol, four molecules of PBG are combined in a head-to-tail fashion by Porphobilinogen Deaminase (PBGD), also known as Hydroxymethylbilane Synthase, to form a linear tetrapyrrole called hydroxymethylbilane (HMB).[2][8]

-

Formation of Uroporphyrinogen III: HMB is rapidly converted to the asymmetric uroporphyrinogen III by Uroporphyrinogen III Synthase (UROS).[2] If UROS is deficient, HMB spontaneously cyclizes to form the symmetric and non-functional uroporphyrinogen I.[8]

-

Formation of Coproporphyrinogen III: Uroporphyrinogen Decarboxylase (UROD) in the cytosol catalyzes the decarboxylation of the four acetate side chains of uroporphyrinogen III to methyl groups, forming coproporphyrinogen III.[2][3]

-

Formation of Protoporphyrinogen IX: Coproporphyrinogen III is transported back into the mitochondria, where Coproporphyrinogen Oxidase (CPOX) catalyzes the decarboxylation and oxidation of two of the four propionate side chains to vinyl groups, yielding protoporphyrinogen IX.[2]

-

Formation of Protoporphyrin IX: Protoporphyrinogen Oxidase (PPOX) oxidizes the protoporphyrinogen IX to form the conjugated, colored protoporphyrin IX.[6][9]

-

Formation of Heme: In the final step, the enzyme Ferrochelatase (FECH) inserts a ferrous iron (Fe²⁺) into the center of the protoporphyrin IX ring to form heme.[3][6][10]

Regulation of Porphyrin Biosynthesis

The regulation of this pathway is critical to prevent the accumulation of phototoxic porphyrin intermediates. The primary point of regulation is the first enzyme, ALAS.[5] In the liver, the synthesis and activity of ALAS1 are subject to feedback inhibition by the final product, heme. When heme levels are high, it represses the transcription and translation of the ALAS1 gene and inhibits the transport of the enzyme into the mitochondria.[3][11] Conversely, a depletion of the "free" heme pool leads to an increased synthesis of ALAS1.[4] Certain drugs, such as phenobarbital, can induce the synthesis of cytochrome P450 enzymes, which increases heme consumption and subsequently upregulates ALAS1 activity.[4] In erythroid cells, the regulation of ALAS2 is primarily linked to the availability of iron.

The Role of this compound

This compound IX is a non-natural dicarboxylic porphyrin that is structurally similar to protoporphyrin IX but lacks the two vinyl groups, which are replaced by hydrogen atoms.[12] It is characterized by four methyl and two propionic acid side chains attached to the pyrrole rings.

This compound in Research and Drug Development

This compound and its derivatives are valuable tools in research and have potential therapeutic applications.

-

Photosensitizers in Photodynamic Therapy (PDT): Porphyrins, including this compound derivatives, are potent photosensitizers.[13] They can be activated by light of a specific wavelength to produce reactive oxygen species (ROS) that are cytotoxic to targeted cells, such as cancer cells.[13][14] The introduction of galactose fragments onto the this compound IX macrocycle can enhance its hydrophilicity and facilitate its active transport into cancer cells.[15]

-

Probes for Enzyme Mechanisms: Due to its structural similarity to natural porphyrins, this compound can be used to study the active sites and mechanisms of heme-binding enzymes.

-

Biomarker: this compound IX has been identified as a fecal porphyrin in patients with endemic chronic arsenic poisoning, suggesting its potential as a biomarker.

-

Development of Theranostic Agents: Metalloporphyrins, including complexes with this compound, are being explored for theranostic applications, combining diagnostic imaging (e.g., MRI) with therapy (e.g., PDT).[16][17][18]

Quantitative Data Summary

Table 1: Enzymes of the Heme Biosynthesis Pathway and Associated Porphyrias

| Step | Enzyme | Gene | Location | Associated Porphyria |

| 1 | δ-Aminolevulinate Synthase 2 | ALAS2 | Mitochondria | X-linked Sideroblastic Anemia (XSA) |

| 2 | δ-Aminolevulinate Dehydratase | ALAD | Cytosol | ALAD Deficiency Porphyria (ADP) |

| 3 | Porphobilinogen Deaminase | HMBS | Cytosol | Acute Intermittent Porphyria (AIP) |

| 4 | Uroporphyrinogen III Synthase | UROS | Cytosol | Congenital Erythropoietic Porphyria (CEP) |

| 5 | Uroporphyrinogen Decarboxylase | UROD | Cytosol | Porphyria Cutanea Tarda (PCT), Hepatoerythropoietic Porphyria (HEP) |

| 6 | Coproporphyrinogen Oxidase | CPOX | Mitochondria | Hereditary Coproporphyria (HCP) |

| 7 | Protoporphyrinogen Oxidase | PPOX | Mitochondria | Variegate Porphyria (VP) |

| 8 | Ferrochelatase | FECH | Mitochondria | Erythropoietic Protoporphyria (EPP) |

Source: Data compiled from multiple sources.[1][3][10]

Table 2: Kinetic Properties of Porphobilinogen Deaminase (PBGD)

| Parameter | Value | Conditions |

| Km for porphobilinogen | 11.2 ± 0.5 µM | Erythrocyte lysate, 37°C |

| Vmax | 0.0041 ± 0.0002 µM/(min·mg of hemoglobin) | Erythrocyte lysate, 37°C |

Source: ESI-MS/MS assay of PBGD.[8]

Table 3: Normal Ranges of Porphyrins in Plasma

| Porphyrin | Reference Range (µg/dL) |

| Uroporphyrin | < 1.5 |

| Heptacarboxyporphyrin | < 1.0 |

| Hexacarboxyporphyrin | < 1.5 |

| Pentacarboxyporphyrin | < 1.0 |

| Coproporphyrin | < 1.0 |

| Protoporphyrin | < 1.5 |

Source: HPLC method with fluorometric detection.[19]

Experimental Protocols

Protocol for Porphobilinogen Deaminase (PBGD) Activity Assay in Erythrocytes

This assay measures the activity of PBGD by quantifying the formation of uroporphyrinogen I from the substrate porphobilinogen.[8]

Caption: Workflow for PBGD Enzyme Activity Assay.

Methodology:

-

Sample Preparation: Prepare an erythrocyte lysate from a whole blood sample.

-

Enzyme Deactivation: Heat the lysate at 56°C for 30 minutes to deactivate the subsequent enzymes in the pathway, Uroporphyrinogen III Synthase (UROS) and Uroporphyrinogen Decarboxylase (UROD), which would otherwise interfere with the assay.[8] This heat treatment does not affect the activity of PBGD.[8]

-

Enzymatic Reaction: Incubate the heat-treated lysate with the natural substrate, porphobilinogen (PBG), for 60 minutes at 37°C.[8] In the absence of UROS, the product of the PBGD reaction, hydroxymethylbilane, spontaneously cyclizes to form uroporphyrinogen I.[8]

-

Extraction: Perform a liquid-liquid extraction to isolate the uroporphyrinogen I product.[8]

-

Quantification: Analyze the extracted product using electrospray ionization tandem mass spectrometry (ESI-MS/MS) to determine the amount of uroporphyrinogen I formed, which is proportional to the PBGD activity.[8]

Protocol for Quantification of Plasma Porphyrins by HPLC

This method allows for the sensitive and specific measurement of various porphyrin species in plasma.[20]

Methodology:

-

Sample Preparation: To 500 µL of a plasma sample (or calibrator), add 250 µL of dimethyl sulfoxide and 250 µL of 15% trichloroacetic acid in a glass tube.[20]

-

Extraction: Vortex the mixture for 1 minute and then centrifuge at 3000 g for 10 minutes.[20]

-

pH Adjustment: Adjust the pH of the supernatant to between 3 and 5 with 5 M NaOH.

-

HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a reverse-phase column and a gradient elution.[19]

-

Detection: Use fluorometric detection to identify and quantify the individual porphyrin fractions (e.g., uroporphyrin, coproporphyrin, protoporphyrin).[19][20] The fluorescence is typically measured at an emission wavelength of ~595 nm with an excitation wavelength of ~405 nm.[19]

Protocol for Porphyrin Extraction from Cultured Cells

This protocol is used to extract porphyrin mixtures from cell cultures for subsequent analysis, such as by HPLC.[21]

Methodology:

-

Cell Lysis and Extraction: Treat cultured cells with an acetone/concentrated HCl (97.5%/2.5%, v/v) solution to lyse the cells and extract the porphyrins.[21]

-

Centrifugation: Centrifuge the mixture to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the extracted porphyrins.

-

pH Adjustment: Adjust the pH of the supernatant to between 3 and 5 using 5 M NaOH.[21]

-

Analysis: The extracted porphyrin mixture is now ready for injection into an HPLC column for separation and quantification.[21]

Conclusion

The porphyrin biosynthesis pathway is a fundamental metabolic process, the dysregulation of which leads to a range of debilitating diseases. A thorough understanding of the enzymatic steps, regulatory mechanisms, and the properties of porphyrin intermediates is crucial for the diagnosis and development of novel therapies for porphyrias. Furthermore, the unique photochemical properties of porphyrins, including non-natural derivatives like this compound IX, offer exciting opportunities in the fields of drug development, particularly in photodynamic therapy and advanced diagnostic imaging. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and clinicians working to advance our knowledge and treatment of porphyrin-related disorders.

References

- 1. Porphyrin - Wikipedia [en.wikipedia.org]

- 2. Porphyrin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]

- 5. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 6. microbenotes.com [microbenotes.com]

- 7. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 10. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]